molecular formula C21H18N2O3 B14929863 N-(3-nitrophenyl)-3,3-diphenylpropanamide

N-(3-nitrophenyl)-3,3-diphenylpropanamide

Katalognummer: B14929863
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: PMZUQRFYRUKRIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-nitrophenyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of amides It features a 3-nitrophenyl group attached to a 3,3-diphenylpropanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-3,3-diphenylpropanamide typically involves the reaction of 3-nitroaniline with 3,3-diphenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-nitrophenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(3-nitrophenyl)-3,3-diphenylpropanamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-nitrophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-nitrophenyl)-3,3-diphenylpropanamide: Similar structure but with the nitro group in the para position.

    N-(3-nitrophenyl)-3,3-diphenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    N-(3-nitrophenyl)-3,3-diphenylpropylamine: Similar structure but with an amine group instead of an amide group

Uniqueness

N-(3-nitrophenyl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C21H18N2O3

Molekulargewicht

346.4 g/mol

IUPAC-Name

N-(3-nitrophenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C21H18N2O3/c24-21(22-18-12-7-13-19(14-18)23(25)26)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,22,24)

InChI-Schlüssel

PMZUQRFYRUKRIA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.